

Melatonin-d3 Internal Standard for Metabolomics: Application Notes and Protocols

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Compound of Interest

Compound Name: Melatonin-d3

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Introduction

In the field of metabolomics, accurate and precise quantification of endogenous molecules is paramount to understanding complex biological systems and for the development of new therapeutics. Melatonin (N-acetyl-5-methoxytryptamine), a key hormone regulating circadian rhythms, has garnered significant interest for its antioxidant properties and its role in various physiological processes.[1][2] The reliable quantification of melatonin in complex biological matrices such as plasma, saliva, and tissue extracts is challenging due to its low physiological concentrations and the presence of interfering substances.[2][3]

The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry, offering a means to correct for variability during sample preparation, chromatographic separation, and mass spectrometric detection.[4][5][6]

Melatonin-d3, a deuterated analog of melatonin, serves as an ideal internal standard for this purpose. Its chemical properties are nearly identical to endogenous melatonin, ensuring it behaves similarly throughout the analytical workflow.[5] However, its increased mass allows it to be distinguished by the mass spectrometer, enabling accurate and precise quantification.[1][5]

This document provides detailed application notes and protocols for the use of **Melatonin-d3** as an internal standard for the quantification of melatonin in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

- Analytes and Internal Standard:
 - Melatonin (Sigma-Aldrich or equivalent)
 - **Melatonin-d3** (Toronto Research Chemicals or equivalent)
- Solvents (LC-MS Grade):
 - Acetonitrile
 - Methanol
 - Water with 0.1% Formic Acid
 - Ethyl Acetate
- Chemicals:
 - Formic Acid (LC-MS Grade)
 - Ammonium Acetate (LC-MS Grade)
- Sample Preparation Supplies:
 - Microcentrifuge tubes (1.5 mL)
 - Pipette tips
 - Syringe filters (0.22 µm)
 - LC vials

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and straightforward method for removing the majority of proteins from plasma or serum samples.^[5]

- **Sample Thawing:** Thaw plasma/serum samples and **Melatonin-d3** internal standard working solutions at room temperature.
- **Aliquoting:** To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.
- **Internal Standard Spiking:** Add 10 µL of the **Melatonin-d3** internal standard working solution to each sample.
- **Protein Precipitation:** Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
- **Vortexing:** Vortex the mixture vigorously for 1 minute.
- **Centrifugation:** Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean LC vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for samples where a higher degree of purification is required to minimize matrix effects.^[7]

- **Sample and Internal Standard:** To a microcentrifuge tube, add 200 µL of the biological sample (e.g., plasma, saliva) and 50 µL of the **Melatonin-d3** internal standard solution (e.g., 5 ng/mL).^[8]
- **Extraction Solvent Addition:** Add 2.5 mL of an extraction solvent (e.g., a mixture of ethyl acetate and another organic solvent) to the sample.^[8]
- **Vortexing:** Vortex the samples for 5 minutes to ensure thorough mixing and extraction.^[8]

- Centrifugation: Centrifuge the samples for 15 minutes at a low temperature (e.g., 5°C) to separate the aqueous and organic layers.[\[8\]](#)
- Supernatant Collection: Transfer the organic supernatant to a clean tube.[\[8\]](#)
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.[\[8\]](#)
- Reconstitution: Reconstitute the dried extract in 100-300 µL of the reconstitution solution (e.g., 80:20 v/v water:methanol).[\[7\]](#)[\[8\]](#)
- Transfer: Transfer the reconstituted sample to an LC vial for analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of melatonin. Optimization may be required based on the specific instrument and sample type.

- Liquid Chromatography:
 - Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.[\[9\]](#)
 - Mobile Phase A: 0.1% formic acid in water or 5 mM ammonium acetate.[\[5\]](#)[\[9\]](#)
 - Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[\[5\]](#)[\[9\]](#)
 - Gradient Elution: A gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute melatonin, and then returning to initial conditions for column re-equilibration.[\[5\]](#)
 - Flow Rate: 0.2 - 0.4 mL/min.[\[4\]](#)[\[9\]](#)
 - Injection Volume: 5 - 10 µL.[\[4\]](#)
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.[\[4\]](#)[\[9\]](#)
 - Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification.[\[1\]](#)

- MRM Transitions:

- Melatonin: The precursor ion $[M+H]^+$ is at m/z 233, which fragments to a product ion at m/z 174 (loss of the N-acetyl group).[\[1\]](#)[\[10\]](#)
- **Melatonin-d3**: The precursor ion $[M+H]^+$ is at m/z 236, which also fragments to a product ion at m/z 174.[\[1\]](#)[\[10\]](#)

Data Presentation

Quantitative data from method validation studies are crucial for assessing the performance of the analytical method. The following tables summarize typical performance characteristics for the quantification of melatonin using **Melatonin-d3** as an internal standard.

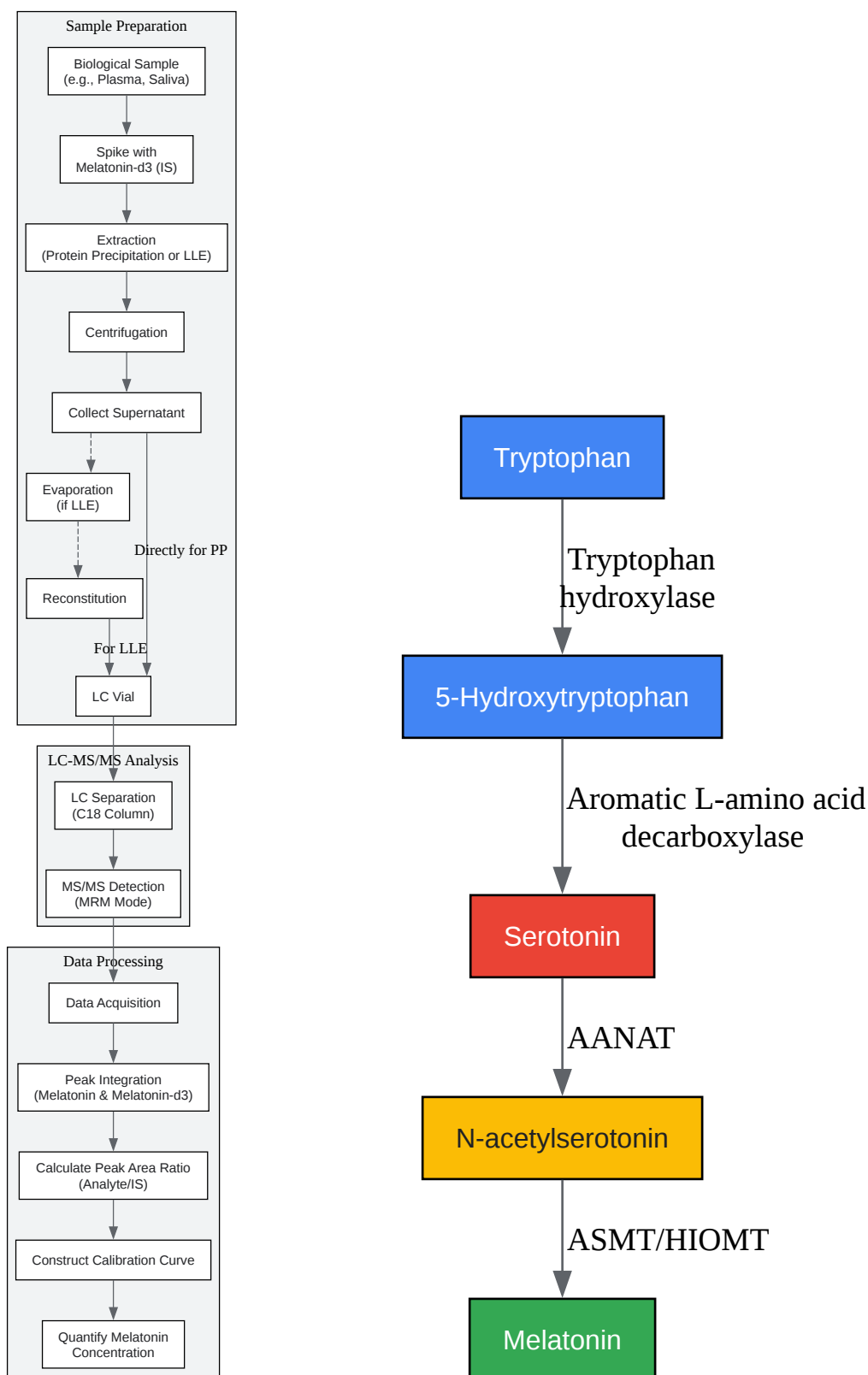
Table 1: LC-MS/MS Method Validation Parameters

Parameter	Typical Value	Reference
Linearity (r^2)	>0.99	[7] [9]
Lower Limit of Quantification (LLOQ)	0.02 ng/mL - 10 pg/mL	[8] [9]
Intra-day Precision (%RSD)	< 15%	[7] [9]
Inter-day Precision (%RSD)	< 15%	[7] [9]
Accuracy (%RE)	Within $\pm 15\%$	[9]
Recovery (%)	80 - 108%	[11]

Table 2: MRM Transitions for Melatonin and **Melatonin-d3**

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode	Reference
Melatonin	233	174	ESI+	[1] [10]
Melatonin-d3	236	174	ESI+	[1] [10]

Visualizations



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